2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a fluorobenzenesulfonyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 3-fluorobenzenesulfonyl chloride, which is then reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is critical to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions typically involve the use of catalysts or specific solvents to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluorobenzenesulfonyl chloride
- 2-fluorobenzenesulfonyl chloride
- 4-fluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This core structure allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
2389418-80-6 |
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Molecular Formula |
C16H14FNO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H14FNO4S/c17-13-6-3-7-14(9-13)23(21,22)18-10-12-5-2-1-4-11(12)8-15(18)16(19)20/h1-7,9,15H,8,10H2,(H,19,20) |
InChI Key |
KFUBMMVGLUPUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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